N-Ethyl vs. N-Methyl: Conformational Tuning of the Peptide Backbone
The N-ethyl group in Fmoc-N-Et-Phe(4-Me)-OH imposes a distinct conformational restriction compared to the more commonly used N-methyl analog (Fmoc-N-Me-Phe-OH). In model N-ethyl-N-methyl amide systems, the N-ethyl group adopts a conformation where the methyl portion is almost perpendicular to the heavy-atom plane (dihedral angle C2–N3–C4–C5 ≈ 91-94°), which differs from the planar conformation often assumed for N-methyl amides [1]. This results in a different torsional barrier and conformational equilibrium, providing a unique tool for tuning backbone geometry in structure-activity relationship studies.
| Evidence Dimension | Peptide backbone conformation (dihedral angle of alkyl group) |
|---|---|
| Target Compound Data | N-Ethyl group: dihedral angle C2–N3–C4–C5 ≈ 91-94° (perpendicular) in model amides [1] |
| Comparator Or Baseline | N-Methyl group: typically adopts a more planar conformation relative to the amide plane [1] |
| Quantified Difference | Distinct conformational minima with different torsional barriers; for X=CH3 model amide, ΔG(298)‡ = 15.4 kcal/mol (gas) vs. 18.5 kcal/mol (DMSO) [2] |
| Conditions | Computational (HF/6-311++G**, B3LYP) and gas-phase NMR studies on N-ethyl-N-methylacetamide (EMA) and N-ethyl-N-methylformamide (EMF) |
Why This Matters
The distinct conformational preference of the N-ethyl group allows researchers to achieve backbone geometries not accessible with N-methylation, enabling fine-tuning of peptide bioactivity, receptor binding, and metabolic stability.
- [1] C. F. Tormena, R. Rittner, R. J. Abraham, E. A. Basso, R. M. Pontes. Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: a theoretical study. J. Mol. Struct. (Theochem), 2004, 710, 35-41. View Source
- [2] N. S. True, C. Suarez, K. K. Baldridge. Gas-Phase H-1-NMR Study of N-Ethyl-N-Methyl Amides - Torsional Barrier and Conformer Equilibria Around the Peptide-Bond. J. Phys. Chem., 1995, 99, 8170-8176. View Source
